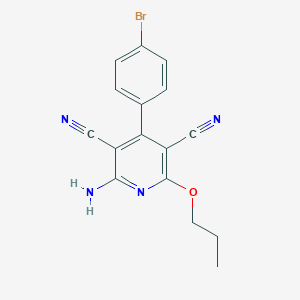![molecular formula C22H23N3O5 B255008 1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B255008.png)
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as DPH, is a chemical compound that belongs to the class of pyrrolidinones. It has been extensively studied for its potential pharmacological properties, including its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
Mecanismo De Acción
DPH acts as an acetylcholinesterase inhibitor, which means that it inhibits the breakdown of acetylcholine in the brain. This leads to an increase in the concentration of acetylcholine, which is a neurotransmitter that plays a key role in cognitive function and memory.
Biochemical and Physiological Effects:
DPH has been shown to have a number of biochemical and physiological effects, including an increase in acetylcholine levels in the brain, an improvement in cognitive function and memory, and an increase in neuronal excitability and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DPH is its potential as a tool for investigating the role of the cholinergic system in cognitive function and memory. Additionally, DPH has been shown to have a high degree of selectivity for acetylcholinesterase, which makes it a useful tool for studying the effects of acetylcholine on neuronal excitability and synaptic plasticity. However, one limitation of DPH is that it has a relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on DPH. One area of interest is the development of new analogs of DPH that have improved pharmacological properties, such as longer half-lives or increased selectivity for acetylcholinesterase. Additionally, there is potential for DPH to be used in the treatment of neurological disorders, such as Alzheimer's disease, where there is a deficiency in acetylcholine. Finally, further research is needed to fully understand the mechanism of action of DPH and its potential therapeutic applications.
Métodos De Síntesis
DPH can be synthesized using a variety of methods, including the reaction of 4-nitrobenzaldehyde with 1,3-dimethyl-2-amino propane, followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 4-nitrobenzaldehyde with 1,3-dimethylamino-2-propanol, followed by the addition of ethyl acetoacetate and subsequent cyclization.
Aplicaciones Científicas De Investigación
DPH has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have potential as a tool for investigating the role of the cholinergic system in cognitive function and memory. Additionally, DPH has been used to investigate the effects of acetylcholine on neuronal excitability and synaptic plasticity.
Propiedades
Nombre del producto |
1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-nitrophenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C22H23N3O5 |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23N3O5/c1-23(2)13-6-14-24-19(15-9-11-17(12-10-15)25(29)30)18(21(27)22(24)28)20(26)16-7-4-3-5-8-16/h3-5,7-12,19,26H,6,13-14H2,1-2H3/b20-18+ |
Clave InChI |
WHLDLSSCVXFUHW-CZIZESTLSA-N |
SMILES isomérico |
C[NH+](C)CCCN1C(/C(=C(/C2=CC=CC=C2)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C[NH+](C)CCCN1C(C(=C(C2=CC=CC=C2)[O-])C(=O)C1=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)
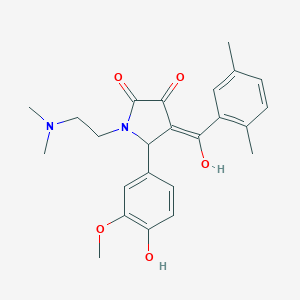
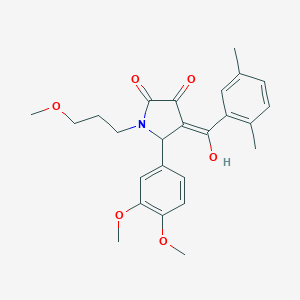
![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)
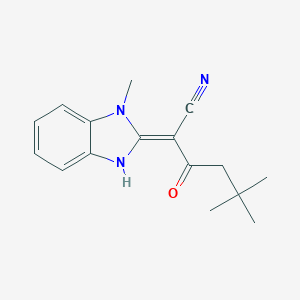
![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)
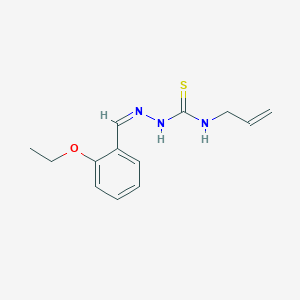
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea](/img/structure/B254941.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)

![1-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254946.png)
